molecular formula C13H13N5O3 B12710200 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- CAS No. 194353-49-6

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)-

Cat. No.: B12710200
CAS No.: 194353-49-6
M. Wt: 287.27 g/mol
InChI Key: AKFIFNJGVGBSCR-MKHNBGRSSA-N
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Description

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- is a complex organic compound that features a cyclopentene ring, a purine base, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- typically involves multi-step organic synthesis. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the purine base and the propynyl group. Common reagents and catalysts used in these reactions include palladium catalysts, protecting groups for hydroxyl and amino functionalities, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group in the purine base can participate in substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its interactions with enzymes and other biomolecules

Medicine

The compound’s structure indicates potential medicinal applications, particularly in the development of antiviral or anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industrial chemistry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- exerts its effects depends on its interactions with molecular targets. The purine base may interact with nucleic acids or enzymes, influencing various biochemical pathways. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine base, involved in various biological processes.

    Cyclopentanol: A simpler compound with a cyclopentane ring and a hydroxyl group.

    Propargyl alcohol: A compound with a propynyl group and a hydroxyl group.

Uniqueness

What sets 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- apart is its unique combination of functional groups and structural features

Properties

CAS No.

194353-49-6

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1S)-1-hydroxyprop-2-ynyl]cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C13H13N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h1,3-5,7-8,10-11,19-21H,(H2,14,15,16)/t7-,8+,10-,11+/m1/s1

InChI Key

AKFIFNJGVGBSCR-MKHNBGRSSA-N

Isomeric SMILES

C#C[C@@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O

Canonical SMILES

C#CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O

Origin of Product

United States

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